

# Technical Guide: 5H-[1][2][3]Triazino[5,6-b]indole-3-thiol

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## Compound of Interest

**Compound Name:** 5H-[1,2,4]triazino[5,6-b]indole-3-thiol

**Cat. No.:** B184002

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CAS Number: 28668-95-3

For: Researchers, Scientists, and Drug Development Professionals

## Introduction

5H-[1][2][3]Triazino[5,6-b]indole-3-thiol is a heterocyclic compound featuring a fused triazino-indole core. This scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities include potential applications as antibacterial, anticancer, and anticonvulsant agents. This technical guide provides a comprehensive overview of the synthesis, properties, and known biological activities of this compound and its derivatives, with a focus on experimental data and mechanistic pathways.

## Physicochemical Properties

While extensive experimental data for the parent compound is not readily available in the public domain, key properties can be computationally predicted and are summarized below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>4</sub> S	PubChem[4]
Molecular Weight	202.24 g/mol	PubChem[4]
IUPAC Name	2,5-dihydro-[1][2] [3]triazino[5,6-b]indole-3-thione	PubChem
CAS Number	28668-95-3	PubChem

## Synthesis

The synthesis of the 5H-[1][2][3]triazino[5,6-b]indole-3-thiol core typically proceeds through a two-step process involving the condensation of isatin (or a substituted isatin) with thiosemicarbazide to form an isatin- $\beta$ -thiosemicarbazone intermediate, followed by cyclization.

## Experimental Protocol: Synthesis of 5H-[1][2] [3]triazino[5,6-b]indole-3-thiol

This protocol is a representative procedure adapted from the synthesis of related isatin- $\beta$ -thiosemicarbazones and their subsequent cyclization.

### Step 1: Synthesis of Isatin-3-thiosemicarbazone

- Reactants:
  - Isatin (1.0 eq)
  - Thiosemicarbazide (1.0 eq)
  - Ethanol (as solvent)
  - Glacial Acetic Acid (catalytic amount)
- Procedure:
  - Dissolve equimolar amounts of isatin and thiosemicarbazide in hot ethanol.

- Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
- Reflux the mixture for a short period (typically 1-2 hours).
- Upon cooling, the isatin-3-thiosemicarbazone product will precipitate out of the solution.
- Collect the precipitate by filtration and wash with cold ethanol.
- Dry the product under vacuum.

#### Step 2: Cyclization to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol

- Reactants:

- Isatin-3-thiosemicarbazone (from Step 1)
- A suitable base (e.g., potassium carbonate)
- A suitable solvent (e.g., water or ethanol)

- Procedure:

- Suspend the isatin-3-thiosemicarbazone in the chosen solvent.
- Add the base to the suspension.
- Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
- After cooling, acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.

## Biological Activity and Mechanism of Action

Derivatives of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol have been investigated for a range of biological activities. The core structure serves as a versatile scaffold for the development of potent therapeutic agents.

## Anticancer Activity

Several derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. One prominent mechanism of action is through iron chelation.[\[3\]](#)

- Iron Chelation: Certain derivatives selectively bind to ferrous ions ( $Fe^{2+}$ ), disrupting iron homeostasis within cancer cells.[\[3\]](#) This disruption can lead to the generation of reactive oxygen species (ROS) and ultimately induce apoptosis.
- Apoptosis Induction: The iron chelation mechanism has been shown to trigger the mitochondrial pathway of apoptosis.[\[3\]](#) This is evidenced by the modulation of key apoptotic proteins such as Bcl-2 and Bax, and the activation of caspases.[\[3\]](#)

Table of Anticancer Activity for a Representative Derivative (Compound 3k from a study)[\[3\]](#)

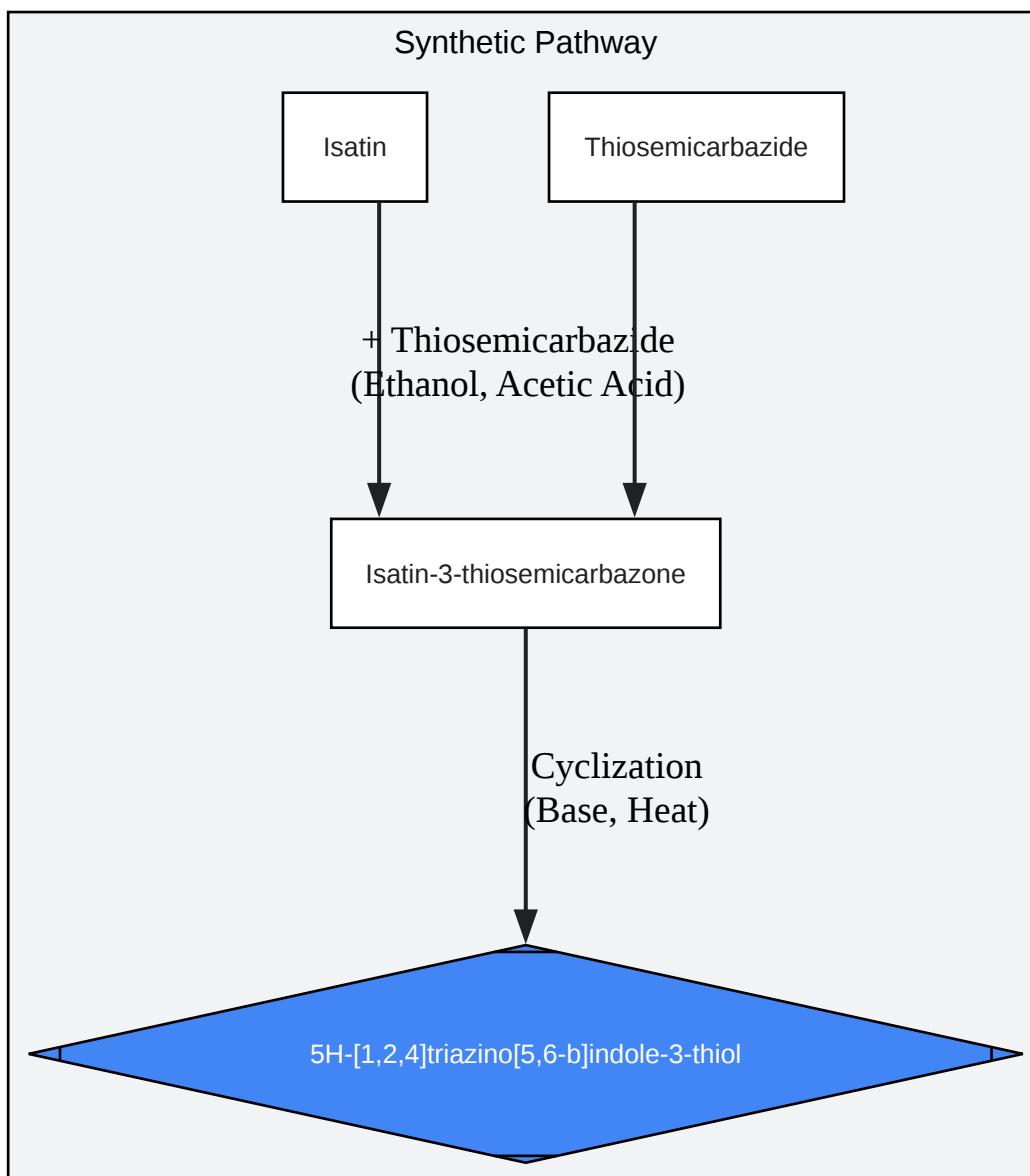
Cell Line	IC <sub>50</sub> ( $\mu$ M)
A549 (Lung)	0.59
MCF-7 (Breast)	0.86
HeLa (Cervical)	1.31
HepG-2 (Liver)	0.92

## Antibacterial Activity

Derivatives of this scaffold have also been explored for their antibacterial properties. The proposed mechanism involves the induction of oxidative stress in bacteria through the generation of reactive oxygen species.

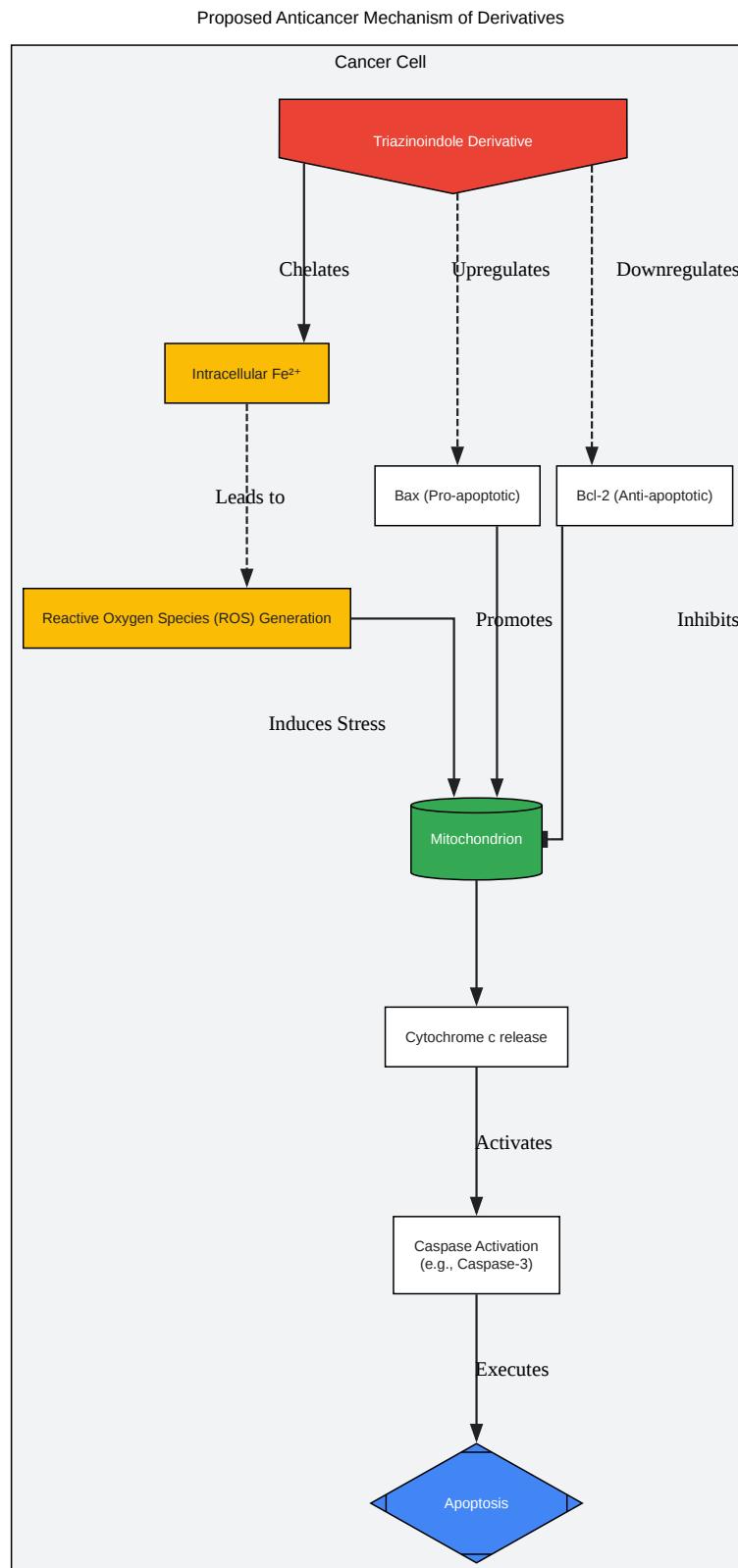
## Signaling Pathway Visualization

The following diagrams illustrate the proposed mechanisms of action for derivatives of 5H-[[1](#)][[2](#)]  
[[3](#)]triazino[5,6-b]indole-3-thiol.



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*Synthetic route to 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.*



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*Mitochondrial apoptosis pathway induced by iron-chelating derivatives.*

## Conclusion

5H-[1][2][3]Triazino[5,6-b]indole-3-thiol and its derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic accessibility of the core scaffold allows for extensive derivatization to optimize biological activity. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these compounds, particularly focusing on the parent molecule. The information provided in this guide serves as a foundational resource for researchers in this field.

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## References

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